![molecular formula C17H19NO4S B289901 3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B289901.png)
3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one, commonly known as TMI, is a bicyclic ketone that has been widely used in scientific research. TMI is a synthetic compound that has been synthesized through a variety of methods.
Mecanismo De Acción
TMI inhibits the activity of enzymes and proteins by binding to the active site of the enzyme or protein. TMI forms a covalent bond with the active site, which prevents the enzyme or protein from functioning properly. TMI has been shown to be a reversible inhibitor, meaning that the covalent bond can be broken and the enzyme or protein can regain its function.
Biochemical and Physiological Effects:
TMI has been shown to have a variety of biochemical and physiological effects. TMI has been shown to decrease the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels can lead to improved cognitive function. TMI has also been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions can lead to a decrease in pH, which can have a variety of physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMI has a number of advantages and limitations when used in lab experiments. One advantage is that TMI is a reversible inhibitor, which allows for the study of enzyme and protein function. TMI is also a highly specific inhibitor, meaning that it only binds to certain enzymes and proteins. One limitation of TMI is that it can be toxic to cells at high concentrations. Another limitation is that TMI can be difficult to synthesize, which can limit its availability.
Direcciones Futuras
There are a number of future directions for the study of TMI. One direction is the study of TMI as a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease. Another direction is the study of TMI as a tool for the study of enzyme and protein function. Finally, the synthesis of analogs of TMI could lead to the development of more potent and specific inhibitors.
Métodos De Síntesis
TMI has been synthesized through a variety of methods, including the reaction of cycloheptadiene with p-toluenesulfonyl chloride and imidazole, and the reaction of 2,3-dimethyl-1,3-butadiene with p-toluenesulfonyl chloride and imidazole. These methods have been optimized to produce high yields of TMI.
Aplicaciones Científicas De Investigación
TMI has been used in scientific research as a tool to study the mechanism of action of enzymes and proteins. TMI has been shown to inhibit the activity of a variety of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. TMI has also been used to study the function of proteins, such as the voltage-gated potassium channel.
Propiedades
Fórmula molecular |
C17H19NO4S |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
[(E)-(4,7,7-trimethyl-5-oxo-2-bicyclo[4.1.0]hept-3-enylidene)amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H19NO4S/c1-10-5-7-12(8-6-10)23(20,21)22-18-13-9-11(2)16(19)15-14(13)17(15,3)4/h5-9,14-15H,1-4H3/b18-13+ |
Clave InChI |
IXDVQGKPDYCHGA-QGOAFFKASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\C=C(C(=O)C3C2C3(C)C)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2C=C(C(=O)C3C2C3(C)C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2C=C(C(=O)C3C2C3(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



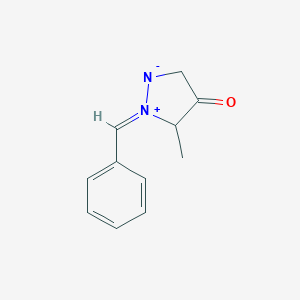
![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)
![5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide](/img/structure/B289826.png)
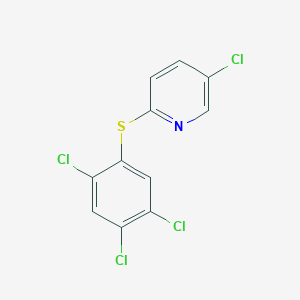
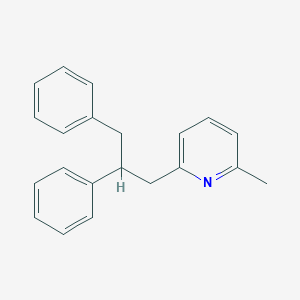
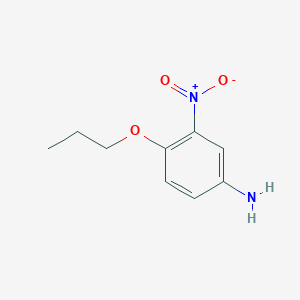
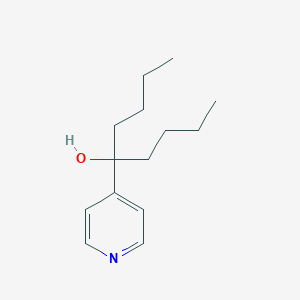
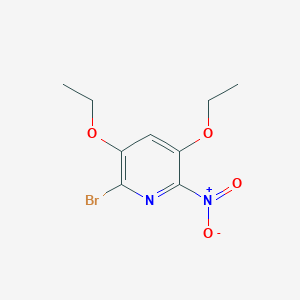
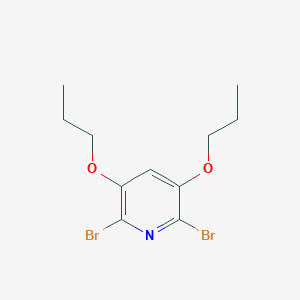
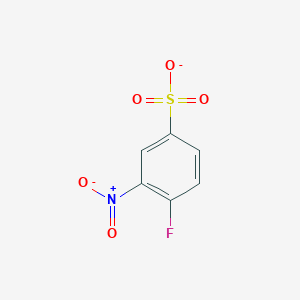
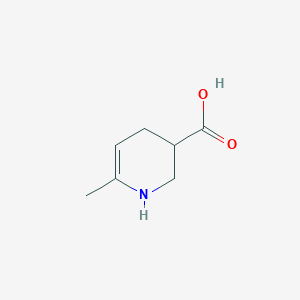
![8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B289839.png)
![[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol](/img/structure/B289842.png)
![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)